Cactinomycin

Overview

Description

Synthesis Analysis

The synthesis of related compounds like caerulomycins involves multi-step sequences starting from simpler pyridine derivatives. For instance, the first synthesis of caerulomycin C, an antibiotic produced by Streptomyces caeruleus, was prepared from 3,4-dimethoxypyridine in a sequence involving metalation, transmetalation, aromatic cross-coupling, and halogen migration reactions (Trécourt et al., 1996). This method showcases the complexity and creativity required in synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of related antibiotics like azinomycins was determined based on spectral and chemical properties. These studies provide insights into the intricate arrangements of atoms and functional groups that contribute to the biological activity of such compounds (Yokoi et al., 1986).

Chemical Reactions and Properties

The chemical properties of these antibiotics are often highlighted by their ability to undergo specific reactions that are crucial for their biological activity. For example, actinomycins' biological activities are based on their ability to form tight, reversible complexes with DNA, a property central to their function as antibiotics (Reich, 1963).

Scientific Research Applications

Antibiotic Properties and Cancer Treatment

Cactinomycin, like other antibiotics such as Salinomycin, Dactinomycin, and Actinomycin, exhibits significant properties in cancer treatment and research. These antibiotics are known for their effectiveness against various cancers.

Salinomycin's Role in Cancer Treatment : Salinomycin, a polyether antibiotic, has been studied for its effectiveness in eliminating cancer stem cells (CSCs) both in vitro and in vivo. It induces apoptosis in cancer cells by causing elevated cytosolic Na+ and Ca2+ concentrations, leading to calpain activation and caspase-dependent apoptosis. This mechanism is crucial for understanding the pathogenesis of peripheral neuropathy and developing strategies to prevent neurotoxic side effects induced by Salinomycin in cancer treatment (Boehmerle & Endres, 2011).

Dactinomycin's Antitumor Activity : Dactinomycin, an antitumor antibiotic, has demonstrated activity against pediatric solid tumors. It has induced remissions in patients with treatment-refractory acute myeloid leukemia (AML), particularly those with NPM1 mutations. This showcases its potential in targeted cancer therapy (Falini, Brunetti, & Martelli, 2015).

Actinomycin D and Cancer Research : Actinomycin D's mechanism involves inhibiting DNA-directed RNA synthesis, impacting calcium mobilization and renal excretion of calcium and phosphate. Its effects on bone and kidney, demonstrated through animal studies, provide insights into the cellular mechanisms affected by this class of antibiotics in cancer research (Talmage, Cooper, & Neuenschwander, 1965).

Novel Applications and Mechanisms

This compound, similar to other antibiotics, has been explored for novel applications in scientific research, particularly in understanding and combating various diseases.

Immunosuppressive Applications : Caerulomycin A (CaeA), similar in function to other antibiotics, has been used as a potent immunosuppressive agent. It works by depleting cellular iron content, crucial for long-term graft survival following organ transplantation and treatment of autoimmune diseases (Kaur, Srivastava, Sharma, & Jolly, 2015).

Study of Transcriptional Inhibition in Cancer Cells : Dactinomycin, known for inhibiting DNA to RNA transcription, has been used to understand immunogenic cell death (ICD) in cancer cells. Its ability to inhibit RNA synthesis is a key aspect of its mechanism in inducing ICD, offering insights into potential cancer treatments (Humeau et al., 2020).

Application in Plant Growth Regulation : Beyond medical uses, antibiotics like lucensomycin and others have shown potential as eco-friendly plant growth regulators. Their growth-promoting activities indicate possible applications in agriculture to increase crop yields, showcasing the versatility of such compounds (Boikova, Kolodyaznaya, & Belakhov, 2019).

Mechanism of Action

Target of Action

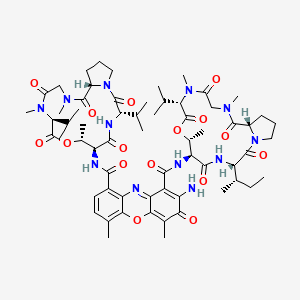

Cactinomycin, also known as Dactinomycin, primarily targets DNA within the cell . It forms a stable complex with DNA, thereby inhibiting RNA synthesis . This interaction with DNA is crucial for its antineoplastic activity.

Mode of Action

This compound interacts with its DNA target by intercalation . This process involves the insertion of the planar this compound molecule between the stacked base pairs of the DNA helix . This binding is strong but reversible and interferes with the synthesis of RNA, particularly preventing RNA polymerase elongation . As a result, mRNA production is impaired, leading to a decline in protein synthesis after this compound therapy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the transcription process . By inhibiting RNA synthesis, this compound disrupts the normal flow of genetic information from DNA to RNA to protein, a central dogma in molecular biology. The downstream effects include a decrease in protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is administered intravenously, ensuring 100% bioavailability . This compound is known to bind to proteins to a small extent (5%) and is metabolized in the liver . The elimination half-life is approximately 36 hours, and it is excreted via bile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of RNA synthesis, leading to a decrease in protein synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells. Clinically, this translates into the ability of this compound to treat various types of cancers, including Wilms’ tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the drug. Additionally, the presence of other drugs (drug-drug interactions) can influence the efficacy of this compound. It’s also important to note that individual patient factors, such as age, liver function, and overall health status, can influence the action and efficacy of this compound .

Safety and Hazards

Dactinomycin may cause serious side effects. Common side effects include bone marrow suppression, vomiting, mouth ulcers, hair loss, liver problems, infections, and muscle pains . Other serious side effects include future cancers, allergic reactions, and tissue death if extravasation occurs . Use in pregnancy may harm the baby .

properties

IUPAC Name |

2-amino-1-N-[(3S,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43-,44-,45-,46-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFISCRQIYID-IAEPZHFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8052-16-2 | |

| Record name | Cactinomycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinomycin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Is Cactinomycin used alone or in combination with other drugs for the treatment of Polymyositis?

A2: Research suggests that this compound was often used as part of a combination therapy approach for Polymyositis []. In a study of 14 patients, this compound was administered alongside other immunosuppressive agents like Azathioprine, Prednisolone, 6-Mercaptopurine, and Methotrexate. This highlights the historical context of this compound use within a broader immunosuppressive regimen for this condition.

Q2: Are there any specific patient characteristics that might predict a better response to this compound in Polymyositis?

A3: While limited data is available on this compound's efficacy in Polymyositis, one study observed that younger patients (under 40 years old) with acute or subacute disease progression tended to respond better to Azathioprine-based immunosuppressive therapy, which sometimes included this compound []. This suggests a potential age-related and disease-stage dependency for treatment response, although further research is needed to confirm these findings specifically for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)

![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)

![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)